
2,2'-(3-Chlorothiophène-2,5-diyl)bis(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane)
Vue d'ensemble
Description
2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C16H25B2ClO4S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie de Substitution du Thiophène
Les cycles thiophéniques, comme celui présent dans le 3-chlorothiophène, sont connus pour subir différents types de réactions de substitution, notamment des réactions nucléophiles, électrophile et radicalaires . Ces réactions sont des méthodes bien étudiées avec des réactifs et des catalyseurs connus, et la régiosélectivité des réactions de substitution peut être prédite . La demande de nouveaux matériaux et médicaments encourage les recherches de nouvelles méthodes ainsi que les améliorations des méthodes existantes .
2. Synthèse de Polymères Conjugués à Base de Thiophène Régioréguliers Les polymères conjugués à base de thiophène possèdent des propriétés optiques et conductrices exceptionnelles, ce qui en fait un centre d'attention pour les applications électroniques . La synthèse de ces polymères implique souvent des systèmes catalytiques à base de nickel et de palladium . Le composé en question pourrait potentiellement être utilisé dans la synthèse de tels polymères.
3. Borylation à la Liaison C-H Benzylique des Alkylbenzènes 4,4,5,5-tétraméthyl-1,3,2-dioxaborolane peut être utilisé pour la borylation à la liaison C-H benzylique des alkylbenzènes en présence d'un catalyseur au palladium pour former du pinacol benzyl borate . Cette réaction est une étape clé dans de nombreuses procédures synthétiques.
4. Hydroboration des Alcynes et Alcènes Alkyles ou Aryles Une autre application du 4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est l'hydroboration des alcynes et alcènes alkyles ou aryles en présence de catalyseurs de métaux de transition . Cette réaction est couramment utilisée en synthèse organique.
Usage de Recherche Uniquement
3-Chlorothiophène est marqué "Usage de Recherche Uniquement" , indiquant qu'il est principalement utilisé dans les milieux de recherche. Cela suggère que le composé "2,2'-(3-Chlorothiophène-2,5-diyl)bis(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane)" pourrait également être utilisé dans diverses applications de recherche.
6. Utilisation Potentielle dans de Nouveaux Matériaux et Médicaments Compte tenu des applications connues des thiophènes et du 4,4,5,5-tétraméthyl-1,3,2-dioxaborolane, il est plausible que "2,2'-(3-Chlorothiophène-2,5-diyl)bis(4,4,5,5-tétraméthyl-1,3,2-dioxaborolane)" pourrait être utilisé dans le développement de nouveaux matériaux et médicaments . Cependant, des recherches supplémentaires seraient nécessaires pour confirmer cela.
Mécanisme D'action
Target of Action
It is commonly used in organic synthesis as a precursor for reagents and catalysts, particularly in coupling reactions and cross-coupling reactions .
Mode of Action
The compound interacts with its targets through chemical reactions. It is often used in the synthesis of organic molecules with thiophene groups, such as multi-substituted thiophenes and thiophene polymers .
Biochemical Pathways
It plays a crucial role in the synthesis of organic molecules, particularly those with thiophene groups .
Pharmacokinetics
Its solubility in common organic solvents such as methanol, ethanol, and dichloromethane suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in the synthesis of organic molecules. It serves as a precursor for reagents and catalysts, facilitating the formation of complex organic structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). For instance, its solubility in common organic solvents suggests that the solvent used can impact its reactivity and effectiveness in synthesis reactions .
Analyse Biochimique
Biochemical Properties
2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of boron-containing compounds. These interactions are crucial for the synthesis of complex organic molecules, which can be used in drug development and other biochemical applications .
Cellular Effects
The effects of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect various types of cells, including cancer cells, by altering their growth and proliferation rates. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action. These interactions can result in the inhibition of enzyme activity or the activation of specific biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful. These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Metabolic Pathways
2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the production of key metabolites. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in specific areas where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with enzymes and proteins to exert its effects. The compound’s localization is crucial for its activity, as it needs to be in the right place at the right time to participate in biochemical reactions .
Propriétés
IUPAC Name |
2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25B2ClO4S/c1-13(2)14(3,4)21-17(20-13)11-9-10(19)12(24-11)18-22-15(5,6)16(7,8)23-18/h9H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZHLMQGRNHOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25B2ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675306 | |
| Record name | 2,2'-(3-Chlorothiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-14-6 | |
| Record name | 2,2'-(3-Chlorothiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


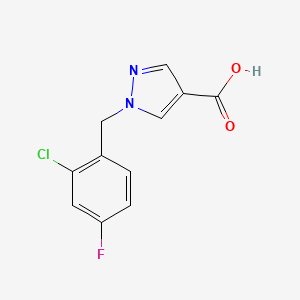
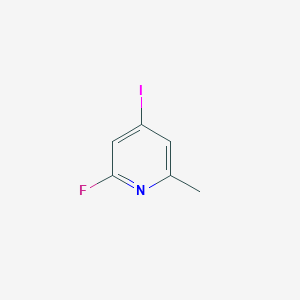

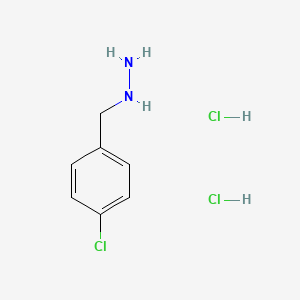
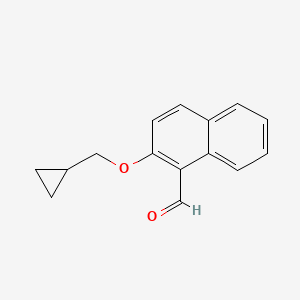
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1486609.png)
![4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid](/img/structure/B1486614.png)
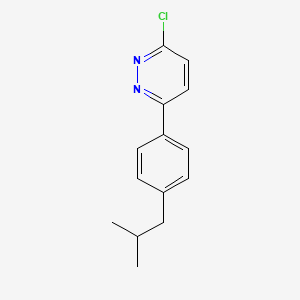
![N-[2-(4-fluorophenyl)ethyl]oxan-4-amine](/img/structure/B1486617.png)
![N-[2-(4-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1486618.png)
![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)
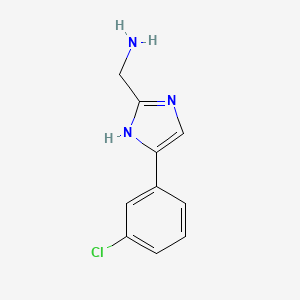
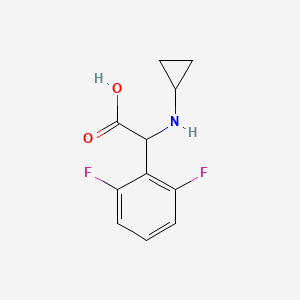
![[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B1486623.png)
